Cholesteryl benzoate

Liquid Crystal Characterization Differential Scanning Calorimetry Phase Transition Thermodynamics

Cholesteryl benzoate (5-cholesten-3β-yl benzoate, CAS 604-32-0) is a cholesterol ester belonging to the cholesteryl ester family, recognized as the first compound in which liquid crystalline behavior was discovered by Friedrich Reinitzer in 1888. It is a white crystalline solid at room temperature with a melting point of 149–150 °C and exhibits a characteristic double melting phenomenon: a solid-to-cholesteric liquid crystal transition at ~146 °C followed by a cholesteric-to-isotropic liquid transition at ~179 °C.

Molecular Formula C34H50O2
Molecular Weight 490.8 g/mol
CAS No. 604-32-0
Cat. No. B027283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl benzoate
CAS604-32-0
SynonymsCholest-5-en-3β-ol Benzoate;  Cholest-5-en-3β-yl Benzoate;  3β-(Benzoyloxy)cholest-5-ene;  Benzoate Cholesterol;  Cholesterol Benzoate; 
Molecular FormulaC34H50O2
Molecular Weight490.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
InChIInChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1
InChIKeyUVZUFUGNHDDLRQ-LLHZKFLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Benzoate (CAS 604-32-0): Baseline Characteristics for Informed Procurement


Cholesteryl benzoate (5-cholesten-3β-yl benzoate, CAS 604-32-0) is a cholesterol ester belonging to the cholesteryl ester family, recognized as the first compound in which liquid crystalline behavior was discovered by Friedrich Reinitzer in 1888 [1]. It is a white crystalline solid at room temperature with a melting point of 149–150 °C and exhibits a characteristic double melting phenomenon: a solid-to-cholesteric liquid crystal transition at ~146 °C followed by a cholesteric-to-isotropic liquid transition at ~179 °C [2]. The molecule comprises a rigid steroidal core esterified with a planar aromatic benzoyl group, which imparts distinct mesomorphic and interfacial assembly properties compared to its aliphatic ester counterparts [3].

Why Generic Substitution of Cholesteryl Esters Is Scientifically Unjustified


Cholesteryl esters are not interchangeable commodities. The acyl moiety—whether a short aliphatic chain (acetate, butyrate), a long saturated or unsaturated chain (oleate, nonanoate, myristate), or an aromatic ring (benzoate)—dictates the compound's phase behavior, interfacial self-assembly, enzymatic susceptibility, and supercritical fluid solubility [1]. Cholesteryl benzoate uniquely possesses a rigid, planar benzoyl group that introduces π–π stacking interactions absent in aliphatic esters, leading to a crystalline bilayer at the air–water interface (vs. monolayer for acetate), resistance to enzymatic hydrolysis (vs. facile hydrolysis of oleate), and a markedly wider mesomorphic temperature range that can be further expanded through binary mixtures [2][3]. These property divergences mean that selecting cholesteryl acetate, oleate, or nonanoate as a substitute for cholesteryl benzoate will yield fundamentally different material performance in liquid crystal formulations, biosensor development, and separation process design.

Cholesteryl Benzoate (CAS 604-32-0) Quantitative Differentiation Evidence Against Closest Analogs


Dual Phase Transition vs. Single Transition: Solid → Cholesteric → Isotropic Liquid

When recrystallized from n-pentanol—a solvent shown to be more effective than ethanol for removing impurities and crystalline defects—cholesteryl benzoate exhibits two distinct endothermic transitions [1]. The first transition at 146.0 °C corresponds to the solid-to-cholesteric mesophase change with a heat of transition of 14.7 cal/g. The second transition at 179.6 °C corresponds to the cholesteric-to-isotropic liquid change with a much smaller heat of 0.26 cal/g. In direct contrast, under identical recrystallization and heating conditions, cholesteryl acetate and cholesteryl laurate display only a single transition [1]. This unequivocally demonstrates that cholesteryl benzoate possesses a thermodynamically distinct cholesteric mesophase spanning a 33.6 °C window, whereas its short-chain aliphatic counterparts lack this well-defined intermediate phase under the same preparation conditions.

Liquid Crystal Characterization Differential Scanning Calorimetry Phase Transition Thermodynamics

Air–Water Interfacial Assembly: Crystalline Bilayer vs. Stable Monolayer Formation

At the air–water interface, the self-assembly behavior of cholesteryl esters is exquisitely sensitive to the ester moiety structure [1]. Surface manometry and Brewster-angle microscopy reveal that cholesteryl benzoate forms a crystalline bilayer, attributable to the bulkier, planar phenyl group that promotes π–π stacking and distinct packing constraints. In stark contrast, cholesteryl acetate, bearing a short, flexible acetyl group, forms a stable monolayer at the same interface [1]. Intermediate chain-length esters (heptanoate, octanoate) fail to form monolayers entirely and instead yield 3D crystallites, while cholesteryl nonanoate sits at a crossover regime forming a fluid-like bilayer, and long-chain esters (myristate, palmitate, stearate) produce crystalline bilayer/3D structures [1]. This systematic study demonstrates that the aromatic benzoyl group uniquely directs crystalline bilayer assembly, distinct from both the monolayer-forming acetate and the 3D-crystallite-forming medium-chain esters.

Langmuir Monolayers Interfacial Self-Assembly Biomimetic Membranes

Enzymatic Hydrolysis Resistance: Complete Refractoriness vs. Facile Hydrolysis of Oleate

The susceptibility of cholesteryl esters to enzymatic hydrolysis by sterol ester hydrolase (EC 3.1.1.13) from Fusarium oxysporum was systematically compared [1]. The rate of hydrolysis followed the order: cholesteryl linoleate > oleate > valerate > butyrate > acetate. Crucially, cholesteryl benzoate and cholesteryl palmitate were not hydrolyzed at all under the assay conditions [1]. The apparent Km values for the three enzyme forms (I, II, III) toward cholesteryl oleate were 7.7 × 10⁻⁵, 8.3 × 10⁻⁵, and 10.5 × 10⁻⁵ M, respectively, confirming measurable affinity [1]. This complete resistance of cholesteryl benzoate to enzymatic cleavage is attributed to the steric hindrance and electronic effects of the benzoyl aromatic ring, which prevent productive binding at the enzyme active site, whereas unsaturated aliphatic esters like oleate are readily processed [1].

Cholesterol Esterase Enzymatic Stability Biochemical Assay Design

Ternary Solubility Retention in Supercritical CO₂: ~10% Decrease vs. ~65% Decrease for Butyrate

When equal-mass mixtures of cholesteryl benzoate (CBE) and cholesteryl butyrate (CBU) are subjected to supercritical CO₂ extraction in a ternary system (two solutes + CO₂), the solubility of each solute decreases relative to its binary (single-solute) system, but to dramatically different extents [1]. Cholesteryl butyrate ternary solubility decreases by approximately 65% compared to its binary system value, while cholesteryl benzoate solubility decreases by only approximately 10% [1]. This 6.5-fold differential in solubility depression is attributed to intermolecular solute–solute interactions in the mixed solid matrix. The practical consequence is that supercritical CO₂ exhibits selectivity favoring CBU extraction, enabling separation resulting in over 90% pure CBU [1]. These measurements were conducted at 308.15, 318.15, and 328.15 K over a pressure range of 12.0–24.0 MPa using a dynamic flow method, with data correlated by the Peng–Robinson equation of state [1].

Supercritical Fluid Extraction Green Separation Processes Cholesteryl Ester Purification

Viscosity Abrupt Change at Phase Transition: Sharp vs. Slight Variation

The viscous behavior of cholesteric liquid crystals across their anisotropic-to-isotropic phase transition was investigated using a cone-and-plate viscometer for three cholesteryl esters: acetate, formate, and benzoate [1]. Cholesteryl benzoate and cholesteryl acetate both exhibited a noticeable, abrupt change in viscosity at their respective transition temperatures. In contrast, cholesteryl formate displayed only a very slight variation in viscosity across the same thermal event [1]. Activation energies were calculated for both the cholesteric and isotropic phases, and the abrupt viscosity change in benzoate and acetate was attributed to the high mobility of the cholesteric mesophase in these esters—a property not shared by the formate ester [1]. This behavior indicates that cholesteryl benzoate possesses a sharply defined, rheologically distinct mesophase boundary, whereas cholesteryl formate's phase transition is mechanically ill-defined.

Cholesteric Liquid Crystal Rheology Phase Transition Detection Viscometric Characterization

Binary Mixture Mesomorphic Range Expansion via Solidus Depression

Binary mixtures of cholesteryl benzoate (aromatic ester) with saturated aliphatic cholesteryl esters (nonanoate, myristate, palmitate) exhibit solid-to-mesomorphic phase transition temperatures that are depressed well below the transition temperature of either pure component, while the mesomorphic-to-isotropic transition temperatures remain virtually linear functions of composition [1]. This results in a greatly expanded mesomorphic temperature range compared to the narrow range observed for individual pure components [1]. In contrast, binary mixtures of saturated esters with unsaturated esters (oleate, linoleate) yield mesomorphic phases at body temperature. The ability of cholesteryl benzoate to depress the solidus of saturated ester mixtures while preserving a high clearing point is a direct consequence of its aromatic benzoyl moiety disrupting crystalline packing without destabilizing the cholesteric helical order—a property not achievable with aliphatic–aliphatic ester combinations alone [1].

Thermochromic Liquid Crystals Binary Phase Diagrams Mesophase Engineering

Cholesteryl Benzoate (CAS 604-32-0): Evidence-Backed Research and Industrial Application Scenarios


Thermochromic Liquid Crystal Formulation with Engineered Mesomorphic Temperature Windows

Cholesteryl benzoate is a critical aromatic co-component in binary and ternary thermochromic cholesteric liquid crystal mixtures. Its demonstrated ability to depress the solid-to-mesomorphic transition temperature of saturated cholesteryl esters while maintaining a linear, predictable clearing point allows formulators to engineer expanded mesomorphic temperature ranges [1]. This property is directly exploited in thermochromic temperature sensors, medical thermography, and non-destructive thermal mapping, where mixtures containing cholesteryl benzoate, cholesteryl nonanoate, and cholesteryl oleyl carbonate are standard [2].

Langmuir–Blodgett Film Fabrication for Biomimetic Membrane Studies

The unique crystalline bilayer self-assembly of cholesteryl benzoate at the air–water interface, in contrast to the monolayer formation of cholesteryl acetate and the 3D crystallite formation of medium-chain esters, makes it a preferred candidate for Langmuir–Blodgett deposition studies aimed at fabricating ordered multilayer films [1]. This property is relevant for biomimetic membrane research, where the bilayer architecture mimics biological lipid organization.

Enzymatically Stable Cholesterol Ester Standard for Biochemical Assays

The complete resistance of cholesteryl benzoate to hydrolysis by sterol ester hydrolase from Fusarium oxysporum—in contrast to ready hydrolysis of cholesteryl oleate (Km 7.7–10.5 × 10⁻⁵ M)—establishes its utility as a non-hydrolyzable control or internal standard in enzymatic cholesterol esterase assays, HPLC method development for cholesteryl ester profiling, and studies of esterase inhibitor screening [1].

Supercritical Fluid Extraction Process Design with Predictable Solute Recovery

In supercritical CO₂-based separation processes for cholesteryl ester mixtures, cholesteryl benzoate's ternary solubility decreases by only ~10% versus ~65% for cholesteryl butyrate under equivalent conditions (308.15–328.15 K, 12.0–24.0 MPa) [1]. This minimal solubility depression translates to more predictable recovery and process modeling, making cholesteryl benzoate the preferred component when designing scalable green extraction or purification workflows for cholesterol-derived compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesteryl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.